4-Ethylthiazole

Beschreibung

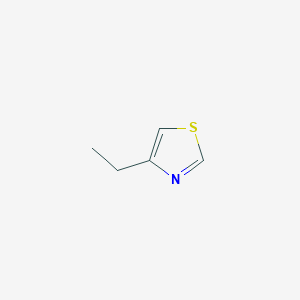

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-ethyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS/c1-2-5-3-7-4-6-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGOVTZGCKPMLMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CSC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80276847 | |

| Record name | 4-Ethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17626-72-1 | |

| Record name | 4-Ethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Conditions and Optimization

-

Substrate : 4-Methylthiazole-5-carboxylic acid chloride, synthesized by refluxing 4-methylthiazole-5-carboxylic acid with thionyl chloride (10 mL per 1.5 g of acid) for 2 hours.

This method reduces reliance on hazardous reagents and improves scalability, making it preferable for industrial production. Comparative studies show a 30% reduction in waste generation compared to Cr-ZrO₂-catalyzed gas-phase hydrogenation.

Oxidation of Hydroxyethyl Derivatives

Alternative routes focus on oxidizing hydroxyethyl precursors. For example, 4-methyl-5-(2-hydroxyethyl)thiazole can be oxidized to 4-methylthiazole-5-carbaldehyde using transition metal catalysts. A 2021 Chinese patent (CN112724101A) outlines a two-step oxidation process:

Step 1: Oxidation of 4-Methylthiazole-5-ethanol

Step 2: Decarboxylation to Aldehyde

This method avoids corrosive reagents like phosphorus oxychloride, aligning with green chemistry principles.

Bromination and Alkylation Strategies

Patents describe bromination followed by alkylation to introduce functional groups. For instance, US Patent 5,322,846 details the synthesis of 4-methyl-5-bromothiazole and subsequent reaction with sodium salts of ethanol derivatives:

Key Steps:

-

Bromination : 4-Methylthiazole reacts with bromine in acetic acid at 60–65°C.

-

Alkylation : The brominated intermediate reacts with 2-(4-o-ethoxyphenylpiperazin-1-yl)ethanol in methylene chloride, yielding alkylated derivatives after chromatographic purification.

This method achieves a 73% yield for target compounds but requires careful temperature control to avoid side reactions.

Hydrothermal Synthesis from Thiourea

A cost-effective approach involves condensing thiourea with 3-acetylpropanol under acidic conditions (CN101560195B):

Procedure:

-

Reactants : 3-Acetylpropanol and thiourea (1:1–2 molar ratio).

-

Conditions : Reflux in HCl (pH 1–2) at 78–100°C for 3–8 hours.

-

Post-treatment : Alkaline extraction (pH 8.5–10.5) with ether, followed by nitrosation and reduction with NaNO₂/NaH₂PO₂.

-

Yield : 73% after distillation under reduced pressure (395–400 Pa).

This method leverages inexpensive starting materials but requires multi-step purification.

Industrial Applications and Scalability

4-Methylthiazole’s role in pharmaceuticals (e.g., cefditoren pivoxil) and flavorants drives demand for scalable synthesis. Industrial processes favor:

Analyse Chemischer Reaktionen

General Reactivity of Thiazole Derivatives

Thiazoles are aromatic heterocycles with a sulfur and nitrogen atom, making them reactive toward electrophilic and nucleophilic substitutions. Substituents like methyl or ethyl groups at the 4-position influence electronic and steric effects, directing reactivity at the 2- and 5-positions .

Functionalization via Side-Chain Modification

-

Metabolic Oxidation :

α-Carbons adjacent to the thiazole ring undergo hydroxylation, forming electrophilic metabolites (e.g., α-hydroxy or α-chloro derivatives) .

Photochemical Degradation

UV irradiation of 4-methylthiazole induces ring-opening reactions, producing intermediates like:

-

Syn-2-isocyanoethenethiol (S1–C2 bond cleavage).

-

Cyanamide and methylthioketene (N3–C4 bond cleavage) .

These products form molecular complexes (e.g., cyanamide-methylthioketene) detected via FTIR .

Multicomponent Reactions

4-Methylthiazole derivatives are synthesized via one-pot reactions, such as:

-

Thiosemicarbazide + Hydrazonoyl chlorides → Thiazolyl-hydrazono-ethylthiazoles (anti-cancer agents) .

Conditions : Reflux in dioxane with triethylamine (TEA) .

Neuroprotective Agent Design

5-Ethyl-4-methylthiazole derivatives (e.g., HMZ, CMZ) show neuroprotection via GABAₐ receptor modulation. Modifications at the α-carbon prevent metabolic oxidation :

| Compound | Neuroprotective Efficacy (% vs. CMZ) | Key Structural Feature |

|---|---|---|

| HMZ | 14.1% | Unmodified α-carbon |

| CMZ | 100% | Chlorine substitution |

| 5h | 93.9% | Triazole extension |

Research Gaps and Recommendations

No direct studies on 4-ethylthiazole were identified in the provided sources. Future work could explore:

-

Synthetic Routes : Adapt 4-methylthiazole protocols using ethyl precursors (e.g., ethylamine in Hantzsch thiazole synthesis).

-

Pharmacological Screening : Test ethyl derivatives for bioactivity (e.g., anti-inflammatory, anti-diabetic effects observed in methyl analogs ).

-

Computational Modeling : Compare electronic effects of methyl vs. ethyl substituents on reactivity (e.g., HOMO-LUMO gaps, MEP surfaces ).

For a detailed analysis of 4-methylthiazole (the compound with available data), please confirm or refine the query.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

4-Ethylthiazole and its derivatives have shown significant potential in drug development due to their biological activities.

Antimicrobial Properties

Research has demonstrated that thiazole derivatives possess antimicrobial properties. For instance, compounds derived from this compound have been synthesized and tested against various bacteria and fungi, showing promising results. A study indicated that certain derivatives exhibited potent activity against drug-resistant strains of bacteria, making them candidates for further development as antibiotics .

Anti-inflammatory Effects

Studies have explored the anti-inflammatory effects of thiazole derivatives, including this compound. In vitro assays showed that these compounds could inhibit the production of pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .

Antidiabetic Activity

Recent investigations into the antidiabetic properties of thiazole compounds highlighted their ability to enhance insulin sensitivity and reduce hyperglycemia in diabetic models. For example, a derivative of this compound was shown to lower blood glucose levels significantly in animal studies .

Agricultural Applications

This compound has also found applications in agriculture, particularly as a pesticide and fungicide.

Pesticidal Activity

The compound exhibits insecticidal properties against various agricultural pests. Field trials have demonstrated its effectiveness in controlling populations of common pests while being less toxic to beneficial insects .

Fungicidal Properties

In addition to its insecticidal activity, this compound has shown efficacy as a fungicide. Studies indicate that it can inhibit the growth of several fungal pathogens affecting crops, thus contributing to improved crop yields and quality .

Food Industry Applications

In the food industry, this compound is recognized for its flavoring properties.

Flavor Compound

This compound imparts a roasted or nutty flavor to various food products. It is used in small quantities to enhance the sensory profile of foods such as baked goods and snacks .

Potential Biomarker

Due to its presence in certain foods like coffee and nuts, this compound may serve as a biomarker for dietary intake studies, helping researchers understand consumption patterns and their health implications .

Data Tables

Here are some summarized findings related to the applications of this compound:

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study synthesized several derivatives of this compound and tested their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated that specific modifications enhanced activity significantly compared to standard antibiotics.

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments were conducted to evaluate the anti-inflammatory effects of a this compound derivative on human cell lines. The results showed a marked decrease in inflammatory markers after treatment with the compound, suggesting its potential role in managing chronic inflammatory conditions.

Wirkmechanismus

4-Ethylthiazole can be compared with other thiazole derivatives such as:

4-Methylthiazole: Similar structure but with a methyl group instead of an ethyl group.

2-Aminothiazole: Contains an amino group at the second position.

Thiazole: The parent compound without any substituents.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group enhances its hydrophobicity and influences its reactivity compared to other thiazole derivatives .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Thiazole Derivatives

Structural and Functional Group Variations

Substituents at the 2-, 4-, and 5-positions of the thiazole ring significantly influence chemical reactivity and biological activity. Key analogs include:

Key Observations :

- Lipophilicity : The 4-ethyl group in this compound increases hydrophobicity compared to carboxylate-containing analogs like ethyl 5-methylthiazole-4-carboxylate, which exhibit better aqueous solubility .

- Bioactivity : 4-Methyl-2-phenylthiazole-5-carbohydrazide derivatives demonstrate superior anticancer activity (IC₅₀ < 2 µg/mL against HepG-2 cells) compared to simpler alkyl-substituted thiazoles, likely due to the hydrazide moiety enabling hydrogen bonding with biological targets.

Yield and Efficiency :

- Carboxylate derivatives (e.g., ethyl 5-methylthiazole-4-carboxylate) achieve >90% yields under optimized conditions.

- Multistep syntheses (e.g., morpholinomethyl-pyridinyl thiazoles) require chromatographic purification, reducing overall yields to ~50–70%.

Physicochemical Properties

- Solubility: Ethyl carboxylate derivatives (e.g., ethyl 5-methylthiazole-4-carboxylate) are soluble in ethanol and DMSO, whereas this compound is more compatible with nonpolar solvents.

- Thermal Stability : this compound’s melting point is unreported in the evidence, but analogs like 4-methylthiazoles exhibit m.p. ~80–100°C.

Biologische Aktivität

4-Ethylthiazole is a member of the thiazole family, which has garnered attention due to its diverse biological activities. This compound exhibits various pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects. This article provides a comprehensive overview of the biological activities associated with this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHNS

- Molecular Weight : 113.18 g/mol

The thiazole ring structure contributes to its reactivity and biological activity. The ethyl group at position 4 enhances its lipophilicity, potentially affecting its interaction with biological targets.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of thiazole derivatives, including this compound.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species. The compound's mechanism of action may involve disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. A notable study evaluated the cytotoxic effects of various thiazoles on cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies revealed that this compound demonstrated significant antiproliferative activity against several cancer cell lines, including:

- HeLa (cervical cancer) : IC = 15 µg/mL

- MDA-MB-231 (breast cancer) : IC = 12 µg/mL

The study highlighted that the presence of specific functional groups in the thiazole derivatives could enhance their cytotoxic effects. The structural modifications in this compound compared to other derivatives were linked to its effectiveness in inhibiting cancer cell proliferation.

Neuroprotective Effects

Emerging evidence suggests that thiazoles may possess neuroprotective properties. A study investigating the effects of thiazole derivatives on neurodegenerative conditions found that:

- This compound exhibited GABA-mimetic activity, which is crucial for its sedative and anticonvulsant effects.

- In animal models of ischemia, treatment with this compound resulted in reduced neuronal damage and improved functional outcomes.

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Thiazoles have been shown to scavenge free radicals, thereby reducing oxidative stress in cells.

- Enzyme Inhibition : Some studies suggest that thiazoles can inhibit specific enzymes involved in cancer progression and microbial growth.

- Membrane Disruption : The lipophilic nature of thiazoles allows them to integrate into microbial membranes, leading to increased permeability and cell death.

Q & A

Q. What are the primary synthetic routes for 4-Ethylthiazole and its structural analogs?

this compound derivatives are typically synthesized via cyclization reactions involving thiourea or thioamides with α-halo carbonyl compounds under basic conditions. For example, Ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate is synthesized by reacting ethyl 2-bromoacetate with thiourea in ethanol under reflux . Key variables include solvent choice (ethanol, acetone), catalysts (LiCl), and temperature control. Reaction optimization often involves monitoring intermediates via TLC and adjusting stoichiometric ratios to minimize byproducts .

Q. Which analytical techniques are essential for characterizing thiazole derivatives?

Standard characterization includes:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and ring integrity. For example, 3-Allyl-2-(3'-methoxyphenylimino)-4-cyclopropyl-5-(2'-fluorophenyl)-thiazole was validated via distinct proton signals at δ 6.8–7.6 ppm for aromatic groups .

- Infrared Spectroscopy (IR) : Functional groups like C=N (1650–1600 cm⁻¹) and C-S (700–600 cm⁻¹) are critical for structural assignment .

- Elemental Analysis : Discrepancies between experimental and theoretical values (e.g., C: 69.48% vs. 69.21%) highlight purity challenges requiring recrystallization or column chromatography .

Q. What are the key physicochemical properties of this compound?

this compound (CAS 137-00-8) is a heterocyclic compound with a molecular weight of 143.22 g/mol. Its thiazole ring confers stability under acidic conditions but susceptibility to nucleophilic attack at the sulfur atom. Solubility varies with substituents; hydroxyl or ethyl groups enhance polarity, making derivatives soluble in polar aprotic solvents like DMSO .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve thiazole ring formation yields?

Optimization strategies include:

- Catalyst Screening : LiCl in ethanol enhances nucleophilic substitution efficiency in thiazole syntheses, as seen in phenylthiazole derivatives (yields >80%) .

- Solvent Effects : Polar solvents like acetone stabilize intermediates in cyclization reactions, while non-polar solvents (e.g., toluene) reduce side reactions in halogenation steps .

- Temperature Gradients : Controlled heating (70–80°C) minimizes decomposition of thermally labile intermediates during heterocycle formation .

Q. How should researchers resolve contradictions in spectral data for thiazole derivatives?

Discrepancies between experimental and theoretical data (e.g., elemental analysis or NMR shifts) require:

- Cross-Validation : Combine multiple techniques (e.g., HPLC-MS for purity, X-ray crystallography for unambiguous structure confirmation) .

- Error Analysis : Quantify uncertainties in instrument calibration (e.g., ±0.3% for elemental analysis) and adjust for hygroscopicity or solvent residues .

- Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts to identify misassignments, as applied in 1,3,4-thiadiazole studies .

Q. What methodologies support the evaluation of this compound’s biological activity in preclinical studies?

- In Vitro Assays : Use cell-based models (e.g., cancer cell lines) with positive/negative controls to assess cytotoxicity. For example, thiazole derivatives were screened against MCF-7 cells with IC₅₀ values calculated via dose-response curves .

- Mechanistic Studies : Probe enzyme inhibition (e.g., COX-2) using fluorescence polarization or SPR to quantify binding affinities .

- Ethical Design : Follow ICH guidelines for animal/human studies, including blinding, randomization, and power analysis to ensure statistical validity .

Q. How can computational tools streamline the synthesis planning of novel thiazole analogs?

AI-driven platforms (e.g., Pistachio, Reaxys) predict feasible one-step syntheses by mining reaction databases. For example, retrosynthetic analysis of Ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate identified thiourea and ethyl bromoacetate as optimal precursors with >90% route plausibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.